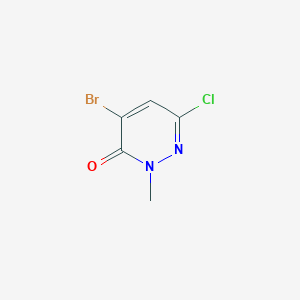

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCPMIRSWJJTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731282 | |

| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178884-53-1 | |

| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 1178884-53-1), a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but actionable insights into the experimental determination and interpretation of these properties. We will delve into the compound's chemical identity, explore its known and predicted physicochemical characteristics, and provide validated, step-by-step protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule for synthesis, formulation, and biological screening applications.

Introduction: A Molecule of Emerging Interest

This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for its diverse biological activities. The strategic placement of bromo, chloro, and methyl functional groups on the pyridazinone core creates a versatile intermediate for further chemical modification, particularly through cross-coupling reactions.[1] While this specific molecule is a relatively niche research chemical, it holds significant potential in various therapeutic areas.

Studies have indicated its potential for intraocular applications, specifically in reducing inflammation through the inhibition of tumor necrosis factor-alpha (TNF-α). Furthermore, it has been explored for its antioxidant properties and as a potential anti-VEGF (Vascular Endothelial Growth Factor) agent, a critical pathway in oncology. The broader class of pyridazinones has been investigated for applications ranging from cancer therapy to agrochemical development, highlighting the importance of a thorough characterization of new derivatives like the title compound.[2][3]

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and properties.

References

Spectroscopic Profile of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by comparative analysis with structurally related pyridazinone derivatives. While direct experimental spectra for this specific molecule are not publicly available, this guide offers a robust and scientifically grounded framework for its structural characterization.

Introduction

This compound (CAS No: 1178884-53-1) is a substituted pyridazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide details the anticipated spectroscopic signature of this molecule, providing a foundational reference for its identification and characterization.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₄BrClN₂O

-

Molecular Weight: 223.46 g/mol

-

Core Structure: A pyridazin-3(2H)-one ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a ketone group. It is substituted with a bromine atom at position 4, a chlorine atom at position 6, and a methyl group on the nitrogen at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the electronic environment of the nuclei.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself. For polar heterocyclic compounds like pyridazinones, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic molecules and its relatively simple residual proton signal.[1][2] Chloroform-d (CDCl₃) is another common option, but its lower polarity might be a limitation for more polar analogs.[1] The selection of solvent can also subtly influence chemical shifts due to solvent-solute interactions.[3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is required. A pulse program like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the single proton on the pyridazinone ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 7.8 - 8.2 | Singlet (s) | 1H | H-5 | The proton at the C-5 position is on a double bond within the heterocyclic ring and is deshielded by the adjacent electronegative nitrogen atoms and the carbonyl group. Its chemical shift is expected to be in the aromatic region. |

| 2 | ~ 3.6 - 3.9 | Singlet (s) | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom, which is less electronegative than oxygen, placing its signal in this characteristic region. |

Note: Predicted chemical shifts are based on data from analogous pyridazinone structures and general principles of NMR spectroscopy.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, Cl, N, O) and the aromaticity of the ring.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 158 - 162 | C=O (C-3) | The carbonyl carbon is highly deshielded and typically appears at a low field.[4] |

| 2 | ~ 140 - 145 | C-Cl (C-6) | The carbon atom bonded to the electronegative chlorine atom will be deshielded. |

| 3 | ~ 135 - 140 | C-H (C-5) | This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent atoms. |

| 4 | ~ 115 - 120 | C-Br (C-4) | The carbon atom attached to the bromine atom will be shifted upfield relative to the C-Cl carbon due to the "heavy atom effect" of bromine, despite bromine's electronegativity. |

| 5 | ~ 35 - 40 | N-CH₃ | The methyl carbon attached to the nitrogen atom will appear at a higher field. |

Note: Predicted chemical shifts are based on data from analogous pyridazinone structures and established substituent effects in ¹³C NMR.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is a common and reliable technique.[6] KBr is transparent in the mid-IR region, providing a non-interfering matrix for the sample.[6] An alternative is the thin solid film method, where the compound is dissolved in a volatile solvent, deposited on a salt plate, and the solvent is evaporated.[7][8]

Step-by-Step Methodology (KBr Pellet):

-

Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, finely powdered KBr using an agate mortar and pestle.[6]

-

Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~ 1660 - 1680 | Strong | C=O stretch | Amide (in a cyclic system) | The carbonyl group in the pyridazinone ring is a strong absorber in this region. The exact frequency is influenced by the electronic effects of the ring and its substituents.[9] |

| ~ 1580 - 1620 | Medium to Strong | C=N and C=C stretch | Pyridazinone ring | These absorptions are characteristic of the stretching vibrations within the aromatic heterocyclic ring.[10] |

| ~ 1300 - 1400 | Medium | C-N stretch | N-Methyl group | The stretching vibration of the carbon-nitrogen bond. |

| ~ 700 - 800 | Medium to Strong | C-Cl stretch | Chloro substituent | The carbon-chlorine stretching vibration typically appears in this region. |

| ~ 550 - 650 | Medium | C-Br stretch | Bromo substituent | The carbon-bromine stretching vibration is found at lower wavenumbers due to the heavier mass of the bromine atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common and effective technique for the analysis of relatively small, thermally stable organic molecules.[11][12] It is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.[11][13]

Step-by-Step Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[11] This will cause the molecules to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

Molecular Ion (M⁺•):

-

The molecular ion peak will exhibit a characteristic isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).

-

This will result in a pattern of peaks at m/z = 222 (for C₅H₄⁷⁹Br³⁵ClN₂O), 224 (for C₅H₄⁸¹Br³⁵ClN₂O and C₅H₄⁷⁹Br³⁷ClN₂O), and 226 (for C₅H₄⁸¹Br³⁷ClN₂O). The relative intensities of these peaks will be a key indicator of the presence of one bromine and one chlorine atom.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several pathways, including the loss of small, stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions:

| m/z (Isotopic Cluster) | Proposed Structure/Loss | Rationale |

| 207/209/211 | [M - CH₃]⁺ | Loss of the N-methyl radical. |

| 187/189 | [M - Cl]⁺ | Loss of a chlorine radical.[14][15] |

| 143/145 | [M - Br]⁺ | Loss of a bromine radical. This is often a favorable fragmentation pathway for bromo-compounds.[14][15] |

| 194/196/198 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule from the carbonyl group. |

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By integrating data from analogous structures and fundamental spectroscopic principles, this document serves as an authoritative reference for the structural characterization of this compound. The provided experimental protocols and the rationale behind them offer practical guidance for researchers in obtaining and interpreting the spectroscopic data for this and related pyridazinone derivatives.

References

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. acdlabs.com [acdlabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

Crystal Structure Analysis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: From Synthesis to Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven walkthrough for the crystal structure analysis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one. While using this specific molecule as our primary example, the principles, protocols, and analytical logic detailed herein are broadly applicable to novel heterocyclic compounds encountered in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Strategic Importance of the Pyridazinone Core

The pyridazinone ring system is a "privileged scaffold" in modern medicinal chemistry, recognized for its ability to interact with multiple biological targets.[1] This six-membered heterocyclic nucleus, containing two adjacent nitrogen atoms, serves as the foundation for a wide array of pharmacologically active agents.[2][3] Derivatives have demonstrated significant potential across various therapeutic areas, including:

-

Oncology: Acting as potent inhibitors of key signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][2]

-

Cardiovascular Disease: Exhibiting vasodilatory and positive inotropic properties, often by inhibiting phosphodiesterases.[1][4]

-

Inflammation and Pain: Showing promise as anti-inflammatory and analgesic agents, sometimes with lower ulcerogenic side effects compared to existing drugs.[3][5]

The precise three-dimensional structure of these molecules, determined through single-crystal X-ray diffraction, is paramount. It reveals the exact spatial arrangement of atoms, bond lengths, and bond angles, which directly governs how the molecule interacts with its biological target. For a molecule like this compound, understanding the influence of the bromo and chloro substituents on the crystal packing and intermolecular interactions is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Purification: Securing the Starting Material

While this compound is commercially available from suppliers, an understanding of its synthesis is valuable.[6][7] Synthetic routes to pyridazinone derivatives are well-established, often involving the cyclization of β,γ-unsaturated hydrazones or Diels-Alder reactions.[8] A plausible synthesis for this class of compounds would follow a multi-step sequence, starting from commercially available precursors.[9][10]

Post-Synthesis Purification Protocol: Purity is non-negotiable for successful crystallization. The crude product must be rigorously purified to remove starting materials, byproducts, and residual solvents.

-

Aqueous Washes: If the crude product is in an organic solvent, perform aqueous washes to remove soluble impurities. A wash with a basic solution (e.g., sodium bicarbonate) can remove acidic precursors, while an acidic wash (e.g., dilute HCl) can remove basic ones.[11]

-

Column Chromatography: For mixtures that are difficult to separate otherwise, silica gel column chromatography is the standard and effective method.[11] A solvent system, typically a gradient of hexane and ethyl acetate, is optimized using Thin-Layer Chromatography (TLC) to achieve clear separation of the target compound from impurities.[11]

-

Solvent Removal: After chromatography, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid should be dried under a high vacuum for several hours to remove any remaining solvent traces, which can inhibit crystallization.

The Art of Crystallization: From Purified Powder to Diffractable Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires inducing a slow, controlled transition from a disordered state (solution) to a highly ordered state (crystal lattice). The goal is to obtain a single, well-formed crystal, typically 0.1-0.4 mm in at least two dimensions, free of cracks or defects.[12]

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures.[11] For pyridazinone derivatives, polar to moderately polar solvents like ethanol, isopropanol, dioxane, and ethyl acetate are excellent starting points.[13]

-

Method 1: Slow Evaporation

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

-

Method 2: Anti-Solvent Crystallization

-

Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol or DMSO).[13]

-

Slowly add a "poor" solvent (the anti-solvent, e.g., water) dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the point of supersaturation.[13]

-

Add one or two drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

-

Seal the vial and leave it undisturbed. Crystals should form as the anti-solvent slowly diffuses.

-

Causality Insight: Oiling out, where the compound precipitates as an amorphous oil, occurs when supersaturation is reached too quickly.[13] To avoid this, slow down the process: reduce the cooling rate, or add the anti-solvent more slowly at a slightly elevated temperature.

Caption: Workflow for obtaining a single crystal from a purified compound.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Structure

SC-XRD is a non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal.[14] The process relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern based on the arrangement of its atoms (Bragg's Law).[14]

Experimental Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature (commonly 100-173 K) in a stream of cold nitrogen gas.[12]

-

Expertise Insight: Cryo-cooling is essential. It minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces the thermal vibration of atoms. This results in sharper diffraction spots and a higher-resolution, more precise final structure.

-

-

Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer. Monochromatic X-rays (typically from a Molybdenum or Copper source) are directed at the crystal.[14]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating block of the lattice) and Bravais lattice.[14]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern CCD or CMOS detectors capture the diffraction pattern as a series of images.[14] A complete data collection can take anywhere from 6 to 24 hours.[14]

-

Data Integration and Scaling: After collection, the raw image data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors like polarization and absorption.[14][15]

Caption: The experimental and computational workflow for SC-XRD analysis.

Structure Solution, Refinement, and Validation

The integrated data file (typically with an .hkl extension) contains the reflection intensities, but the crucial phase information is lost. The process of "solving" the structure involves computationally recovering this phase information to generate an initial electron density map.

Computational Workflow using Olex2/SHELX: Software packages like OLEX2 provide a graphical user interface for powerful underlying programs like SHELX, streamlining the entire process.[16][17][18][19]

-

Structure Solution: The structure is solved using "direct methods" or intrinsic phasing, which are computational algorithms that deduce the phases directly from the diffraction intensities.[20] This generates an initial model of the molecule's atoms.

-

Model Building and Refinement: This is an iterative process. The initial atomic model is refined against the experimental data using a least-squares method.[20] Atoms are assigned identities (C, N, O, Cl, Br), and their positions and thermal displacement parameters are adjusted to improve the fit between the calculated diffraction pattern (from the model) and the observed one.

-

Anisotropic Refinement: In the final stages, atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere, providing a more accurate representation. Hydrogen atoms are usually located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The quality of the final model is assessed by several factors, most notably the R-factors.

-

R1: The residual factor, or R-factor, is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for publication-quality small molecule structures.

-

wR2: A weighted R-factor based on all data.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

-

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyridazinone Derivative (Note: As the specific crystal structure for the title compound is not publicly deposited, these values are representative of a high-quality analysis.)

| Parameter | Representative Value |

| Chemical formula | C₅H₄BrClN₂O |

| Formula weight | 223.46 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume | 745 ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.99 g/cm³ |

| Data collected / unique | 8500 / 1700 |

| R_int | 0.035 |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.075 |

| R indices (all data) | R1 = 0.041, wR2 = 0.081 |

| Goodness-of-fit (S) | 1.05 |

Analysis of the Crystal Structure

With a refined structure, the true scientific inquiry begins. Analysis focuses on both the intramolecular geometry and the intermolecular interactions that govern how the molecules pack in the solid state.

Intramolecular Features: The analysis confirms the molecular connectivity and provides precise bond lengths and angles. The pyridazinone ring is expected to be largely planar, though slight puckering can occur.[21] The orientation of the methyl group and the planarity of the overall system are key details to extract.

Intermolecular Interactions and Crystal Packing: The presence of halogen atoms (Br and Cl) and hydrogen bond donors/acceptors (N-H, C=O) suggests a rich network of intermolecular forces.

-

Hydrogen Bonding: In related pyridazinone structures, molecules often form centrosymmetric dimers through N—H···O hydrogen bonds.[21] This is a strong, directional interaction that is a primary driver of crystal packing.

-

Halogen Bonding: The bromine and chlorine atoms are key players. A halogen bond is a noncovalent interaction where an electrophilic region (a "σ-hole") on the halogen atom interacts with a nucleophilic site on an adjacent molecule, such as an oxygen or nitrogen atom.[22] These interactions are highly directional and can significantly influence the crystal packing architecture.[23]

-

Other Interactions: Weaker C—H···O and C—H···Cl interactions, as well as π-π stacking between pyridazinone rings, may also be present.[21] Van der Waals forces provide overall cohesion.

Caption: Schematic of potential intermolecular interactions in the crystal lattice.

Data Deposition: Ensuring Scientific Trust and Accessibility

A cornerstone of scientific integrity is the public deposition of crystallographic data. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[24]

Protocol for CCDC Deposition:

-

Prepare a CIF file: The Crystallographic Information File (CIF) is the standard format for crystallographic data. Olex2 and other refinement programs generate this file, which contains all information about the experiment, unit cell, atomic coordinates, and refinement statistics.[25]

-

Visit the CCDC Deposition Portal: Navigate to the CCDC website (ccdc.cam.ac.uk) and select "Deposit Structures".[24][26]

-

Upload Data: Upload the CIF file and associated structure factor files (.fcf). The online service will validate the data for syntax errors and completeness.[25][26]

-

Add Metadata: Provide author and publication details. If the structure is not yet part of a journal publication, it can be published as a "CSD Communication".[26]

-

Submit: Upon submission, the CCDC will review the data and issue a unique deposition number. This number should be included in any publication describing the structure, allowing reviewers and readers to freely access the full experimental data.[25]

By following this comprehensive guide, from the careful purification of the target compound to the public deposition of the final, validated structure, researchers can ensure the highest standards of scientific rigor and contribute valuable, verifiable knowledge to the fields of chemistry and drug discovery.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity | Semantic Scholar [semanticscholar.org]

- 6. This compound|CAS 1178884-53-1 [rlavie.com]

- 7. This compound | 1178884-53-1 [chemicalbook.com]

- 8. Pyridazine synthesis [organic-chemistry.org]

- 9. PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES - Google Patents [patents.google.com]

- 10. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sssc.usask.ca [sssc.usask.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. X-ray Data Collection Course [mol-xray.princeton.edu]

- 16. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 17. Overview | OlexSys [olexsys.org]

- 18. Olex2 | OlexSys [olexsys.org]

- 19. researchgate.net [researchgate.net]

- 20. imserc.northwestern.edu [imserc.northwestern.edu]

- 21. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. m.youtube.com [m.youtube.com]

Solubility Profile of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: A Theoretical and Practical Guide

An In-Depth Technical Guide

Abstract

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core, a structure of significant interest in medicinal chemistry and agrochemical research.[1][2] The successful application of this and similar molecules in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of their solubility characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the theoretical principles governing solubility, offer a predictive analysis based on molecular structure, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment.

Compound Overview: this compound

A precise understanding of a compound's physicochemical properties is the foundation for predicting its behavior in solution.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1178884-53-1 | [3] |

| Molecular Formula | C₅H₄BrClN₂O | [3] |

| Molecular Weight | 223.46 g/mol | |

| Predicted Boiling Point | 243.8±50.0 °C | [4] |

| Predicted Density | 1.89±0.1 g/cm³ | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |

The structure reveals a substituted pyridazinone ring, which is inherently polar due to the presence of two nitrogen atoms, a carbonyl group (C=O), and halogen substituents (Br and Cl). These electronegative atoms create significant dipole moments within the molecule, suggesting that its solubility will be highly dependent on the polarity of the solvent.

The Science of Solubility: Theoretical Underpinnings

Solubility is a complex phenomenon governed by the intermolecular forces between the solute and the solvent.[5] The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

"Like Dissolves Like": The Polarity Principle The most reliable guiding principle in solubility prediction is that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6]

-

Solute Analysis (this compound): This molecule is decidedly polar . The key contributors to its polarity are the carbonyl group, the carbon-halogen bonds (C-Cl and C-Br), and the nitrogen atoms within the heterocyclic ring. While the methyl group is non-polar, its contribution is minimal compared to the highly polar functional groups. The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen and the ring nitrogens but lacks a hydrogen bond donor group.

-

Solvent Analysis: Organic solvents are typically classified by their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).

Other Influential Factors

-

Temperature: For most solid solutes, solubility increases with temperature.[7] Increased thermal energy helps solvent molecules overcome the solute's crystal lattice energy—the energy holding the solid-state compound together.[6]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]

-

Intermolecular Forces: The specific interactions—dipole-dipole forces, hydrogen bonding, and van der Waals forces—between the solute and solvent dictate the extent of dissolution.

Predictive Solubility Analysis

Based on the principles above, we can predict the solubility behavior of this compound in a curated set of common laboratory solvents.

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

| Hexane | Non-polar | 0.1 | Insoluble | The non-polar nature of hexane cannot overcome the strong polar interactions and crystal lattice energy of the solute. |

| Toluene | Non-polar (Aromatic) | 2.4 | Very Low | The aromatic ring offers weak π-π interactions, but the overall polarity is insufficient for significant dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Low to Medium | A moderately polar solvent that can engage in dipole-dipole interactions, likely resulting in partial solubility. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Medium | The ester group provides polarity and hydrogen bond accepting capabilities, making it a better solvent than DCM. |

| Acetone | Polar Aprotic | 5.1 | Medium to High | The highly polar carbonyl group in acetone interacts favorably with the polar regions of the solute. |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Medium to High | Its high polarity and dipole moment make it effective at solvating polar molecules. |

| Methanol (MeOH) | Polar Protic | 5.1 | Medium | As a protic solvent, it can hydrogen bond with the solute's acceptor sites, but its small size may limit overall solvation efficiency compared to larger aprotic solvents. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Medium | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | An excellent polar aprotic solvent with a strong dipole moment, capable of effectively solvating a wide range of polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High / Very High | One of the most powerful polar aprotic solvents, DMSO is highly effective at dissolving polar, crystalline compounds. |

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for determining solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method is ideal for initial screening and solvent selection for reactions or chromatography.[8][9] It provides a general classification of "soluble," "partially soluble," or "insoluble."

Step-by-Step Methodology:

-

Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble at or above 25 mg/mL. If solid remains, the compound is either partially soluble or insoluble.

-

Classification: Record the results. This process can be organized using a flowchart to systematically classify the compound.[10]

Caption: Workflow for qualitative solubility testing.

Protocol 2: Quantitative Equilibrium (Shake-Flask) Solubility

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11] It provides a precise concentration value (e.g., in mg/mL or µg/mL).

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

-

Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with a quantitative internal standard.

-

Calculation: Calculate the original solubility, accounting for the dilution factor.

Caption: Workflow for the quantitative shake-flask method.

Data Presentation and Application

Quantitative solubility data should be presented clearly for comparative analysis.

Template for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dimethylformamide | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask |

Practical Implications:

-

Reaction Chemistry: A solvent in which the compound has at least moderate solubility is required for homogeneous reactions.

-

Purification: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

-

Drug Formulation: For pharmaceutical applications, understanding solubility in aqueous and organic media is critical for developing effective delivery systems.

-

Chromatography: Solubility data informs the choice of the "strong solvent" used in the mobile phase for normal and reverse-phase chromatography.

References

- 1. 4-Bromo-6-methylpyridazin-3(2H)-one [myskinrecipes.com]

- 2. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1178884-53-1 [rlavie.com]

- 4. This compound CAS#: 1178884-53-1 [m.chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. youtube.com [youtube.com]

The "Wonder Nucleus": A Technical Guide to the Diverse Biological Activities of Pyridazinone Derivatives

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of pyridazinone compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the key mechanisms of action, present detailed experimental protocols for activity assessment, and summarize structure-activity relationship data to guide future drug design. This document moves beyond a simple enumeration of facts to explain the causal relationships behind experimental choices and to ground all claims in verifiable, authoritative sources.

Introduction: The Chemical Versatility and Pharmacological Significance of the Pyridazinone Scaffold

Pyridazinone and its analogs are a class of heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] The ease of functionalization at various positions of the pyridazinone ring makes it a highly attractive scaffold for synthetic and medicinal chemists, allowing for the fine-tuning of physicochemical properties and biological targets.[2] This inherent versatility has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, anticancer, antimicrobial, antiviral, and even herbicidal effects.[1][3][4][5][6] Several pyridazinone-based drugs have reached the market, validating the therapeutic potential of this chemical class and fueling further research and development.[5][7] This guide will systematically explore the major biological activities of pyridazinone derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Cardiovascular Activity: Modulating Cardiac Contractility and Vascular Tone

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, with several compounds demonstrating potent cardiotonic and vasodilatory properties.[4][8] A primary mechanism of action in this domain is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][8]

Mechanism of Action: PDE3 Inhibition and Calcium Sensitization

Inhibition of PDE3 by pyridazinone derivatives leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.[9] In the heart, elevated cAMP enhances cardiac contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[10]

Certain pyridazinone derivatives, most notably Levosimendan and Pimobendan, exhibit a dual mechanism of action that also includes calcium sensitization of cardiac myofilaments.[7][11] These agents bind to cardiac troponin C, stabilizing its interaction with calcium and thereby enhancing the force of contraction without significantly increasing intracellular calcium concentrations.[11] This calcium-sensitizing effect is particularly advantageous as it improves cardiac efficiency without a corresponding increase in myocardial oxygen demand.[12]

Signaling Pathway: Cardiovascular Effects of Pyridazinone Derivatives

Caption: Cardiovascular mechanisms of pyridazinone derivatives.

Data Summary: Cardiovascular Activity

| Compound | Target | IC50 | Biological Effect | Reference(s) |

| Levosimendan | PDE3 | 1.4 nM | Positive inotropy, Vasodilation | [11] |

| Pimobendan | PDE3 | 0.32 µM | Positive inotropy, Vasodilation | [1] |

| Compound 9 | - | 0.051 µM (Vasodilatory) | Vasodilation | [8] |

| Compound 10 | - | 35.3 µM (Vasodilatory) | Vasodilation, Antiplatelet | [8] |

| Compound 13 | - | 0.199 µM (Vasorelaxant) | Vasodilation | [8] |

| Compound 22 | PDE3 | 10 µM | Inotropic, Vasodilation | [8] |

| Compound 27 | PDE5 | 34 nM | Vasodilation | [8] |

| Compound 28 | PDE5 | 22 nM | Vasodilation | [8] |

| MCI-154 | PDE3 | 2.5 µM | Cardiotonic | [4] |

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant number of pyridazinone derivatives have been reported to possess potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][13]

Mechanism of Action: COX-2 Inhibition and Modulation of Pro-inflammatory Cytokines

A primary mechanism underlying the anti-inflammatory effects of many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][10][14] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa, these compounds can exert their anti-inflammatory effects with a more favorable safety profile.[15]

Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), through the inhibition of the NF-κB signaling pathway.[10][16]

Signaling Pathway: Anti-inflammatory Action of Pyridazinone Derivatives

Caption: Inhibition of inflammatory pathways by pyridazinones.

Data Summary: Anti-inflammatory Activity

| Compound | Target | IC50 | Selectivity Index (SI) for COX-2 | Reference(s) |

| Compound 5a | COX-2 | 0.77 µM | 16.70 | [10] |

| Compound 5f | COX-2 | 1.89 µM | 13.38 | [10] |

| Compound 3g | COX-2 | 43.84 nM | 11.51 | [14] |

| Compound 6a | COX-2 | 53.01 nM | - | [14] |

| Compound 9a | COX-2 | 15.50 nM | 21.29 | [3] |

| Compound 16b | COX-2 | 16.90 nM | 18.63 | [3] |

| Compound 4e | COX-2 | 0.356 µM | - | [17] |

Anticancer Activity: A Multi-pronged Attack on Tumor Growth and Proliferation

The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.[8][18]

Mechanism of Action: Targeting Kinases, Tubulin, and Apoptotic Pathways

A prominent strategy in the development of pyridazinone-based anticancer drugs is the inhibition of protein kinases that are crucial for tumor growth and angiogenesis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target, and its inhibition by pyridazinone derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients.[18] Other kinases, such as Bruton's tyrosine kinase (BTK) and B-Raf, have also been identified as targets for certain pyridazinone compounds.[8]

Another important mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] This interference with the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Furthermore, some pyridazinone derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as p53 and Bax, and Bcl-2, respectively.[19]

Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing anticancer pyridazinones.

Data Summary: Anticancer Activity

| Compound | Target/Cell Line | IC50/GI50 | Biological Effect | Reference(s) |

| Pyridazinone Congeners (IXa-c) | VEGFR-2 | 60.70–1800 nM | VEGFR-2 Inhibition | [18] |

| Compound 10l | Various Cancer Cell Lines | 1.66–100 µM | Growth Inhibition, Apoptosis Induction | [19] |

| Compound 17a | Various Cancer Cell Lines | 1.66–100 µM | Growth Inhibition | [19] |

| Compound 37 | BTK | 2.1 nM | BTK Inhibition | [8] |

| Compound 43 | Panc-1, Paca-2 | 2.9 µM, 2.2 µM | Cytotoxicity | [8] |

| Compound 81 | IMR-32 | 0.07 µM | Growth Inhibition | [20] |

| Compound 82 | IMR-32 | 0.04 µM | Growth Inhibition | [20] |

| Compound 87 | PARP-1 | 0.148 µM | PARP-1 Inhibition, Neuroprotection | [20] |

| Compound 4aa | Saos-2, MNNG | Low µM | Decreased Mitochondrial Activity | [21] |

| Compound 4ba | Saos-2, MNNG | Low µM | Decreased Mitochondrial Activity | [21] |

| Compound 4 (nano-formulation) | HepG-2, HCT-116 | 4.80–7.85 µM | Cytotoxicity | [22] |

Antimicrobial and Antiviral Activities

Pyridazinone derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.[5][6][11]

Mechanism of Action

The precise mechanisms of antimicrobial and antiviral action for many pyridazinone derivatives are still under investigation. However, some compounds have been shown to inhibit essential microbial enzymes or interfere with viral replication processes.[16][23] For example, certain derivatives exhibit antibacterial activity by targeting DNA gyrase.[23] In the context of antiviral activity, some myricetin-pyridazinone hybrids have shown efficacy against the tobacco mosaic virus (TMV) by binding to the viral coat protein.[16]

Data Summary: Antimicrobial and Antiviral Activity

| Compound | Organism/Virus | MIC/EC50 | Biological Effect | Reference(s) |

| Compound 10h | Staphylococcus aureus | 16 µg/mL | Antibacterial | [19] |

| Compound 8g | Candida albicans | 16 µg/mL | Antifungal | [18] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892-3.744 µg/mL | Antibacterial | [23] |

| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | Antibacterial | [5] |

| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | Antibacterial | [5] |

| Compound A26 | Tobacco Mosaic Virus (TMV) | 118.9 µg/mL (curative) | Antiviral | [16] |

| Compound A24 | Tobacco Mosaic Virus (TMV) | 117.4 µg/mL (protective) | Antiviral | [16] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[24]

-

Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

-

Grouping and Dosing: The rats are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazinone derivative. The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[24]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Assay: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.[7]

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and spread evenly onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the pyridazinone derivative and placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, yielding derivatives with a broad and potent range of biological activities. The clinical success of pyridazinone-based drugs in cardiovascular medicine provides a strong impetus for the continued exploration of this chemical class for other therapeutic indications. Future research should focus on the elucidation of novel mechanisms of action, the optimization of structure-activity relationships to enhance potency and selectivity, and the development of innovative drug delivery systems to improve the pharmacokinetic profiles of promising lead compounds. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and development of the next generation of pyridazinone-based therapeutics.

References

- 1. Pimobendan | PDE3 inhibitor | Phosphodiesterase 3 (PDE3) inhibitor | CAS 74150-27-9 | Buy (UD-CG115; UDCG115; Vetmedin, Acardi rom Supplier InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Pimobendan - Wikipedia [en.wikipedia.org]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies | MDPI [mdpi.com]

- 23. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to Substituted Methylpyridazinones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has cemented its status as a "magic moiety" in medicinal chemistry.[1] Its inherent ability to act as both a hydrogen bond donor and acceptor, coupled with versatile and well-established synthetic routes, allows for meticulous manipulation of its physicochemical properties.[2] This adaptability has led to the development of a vast library of substituted methylpyridazinone compounds with a broad spectrum of pharmacological activities, making them a cornerstone in the pursuit of novel therapeutic agents.[2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable class of compounds, offering field-proven insights for researchers and drug development professionals.

I. The Synthetic Versatility of the Methylpyridazinone Core

The amenability of the pyridazinone ring to chemical modification is a key driver of its prevalence in drug discovery.[3] Substitutions at the nitrogen, oxygen, and various carbon positions (C4, C5, and C6) of the pyridazinone ring have given rise to a multitude of derivatives with diverse pharmacological profiles.[3]

A. Foundational Synthetic Strategies

The synthesis of the pyridazinone scaffold is typically achieved through condensation reactions. A common and efficient method involves the one-pot synthesis from readily available starting materials like dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, often catalyzed by an organocatalyst such as L-proline.[2] This approach is valued for its efficiency and tolerance of a wide range of functional groups.[2] Another established route involves the condensation of ethyl acetoacetate with diethyl malonate in the presence of aqueous ammonia to yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate.[2]

Experimental Protocol: One-Pot Synthesis of 2-(1H)-Pyridinone Derivatives

This protocol outlines a general procedure for the one-pot synthesis of 2-(1H)-pyridinone derivatives, adapted from methodologies described in the literature.[2]

Materials:

-

Dimethyl 3-oxopentanedioate

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Appropriate primary amine

-

L-proline (catalyst)

-

Suitable solvent (e.g., ethanol, methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of dimethyl 3-oxopentanedioate (1 equivalent) in the chosen solvent, add the primary amine (1 equivalent) and L-proline (0.1 equivalents).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 2-(1H)-pyridinone derivative.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

B. Mannich Reactions for Further Derivatization

The Mannich reaction is a powerful tool for introducing further diversity into the pyridazinone scaffold. For instance, reacting a 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde and a secondary cyclic amine like imidazole or 1,2,4-triazole leads to the formation of novel derivatives with potential anticonvulsant and antitubercular activities.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

The Strategic Intermediate: A Technical Guide to 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one for Advanced Pharmaceutical Synthesis

Introduction: The Unseen Architect of Modern Therapeutics

In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that molecule is paved by a series of critical, often unsung, chemical intermediates. These molecules are the true architects, providing the foundational scaffolds upon which molecular complexity and biological activity are built. Among these vital building blocks is 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one , a halogenated pyridazinone that offers a powerful and versatile platform for the synthesis of a new generation of targeted therapeutics.

This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of properties to delve into the strategic considerations behind its synthesis and application, focusing on the causality of experimental choices and the inherent reactivity that makes it a valuable tool in the modern synthetic arsenal.

Physicochemical Properties and Structural Attributes

Understanding the fundamental characteristics of an intermediate is paramount to its effective utilization. The structure of this compound is defined by a pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of two distinct halogen atoms (bromine and chlorine) and an N-methyl group dictates its unique reactivity profile.

| Property | Value | Source |

| CAS Number | 1178884-53-1 | [1][2][3] |

| Molecular Formula | C₅H₄BrClN₂O | [1][2] |

| Molecular Weight | 223.46 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| SMILES | CN1C(=O)C(=CC(=N1)Cl)Br | [1] |

The presence of both a bromine and a chlorine atom on the pyridazinone ring is the cornerstone of its utility. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for sequential, regioselective functionalization, a critical advantage in building complex molecular architectures.

Strategic Synthesis: A Two-Step Approach to the Core Scaffold

The synthesis of this compound is most effectively approached via a two-step sequence, commencing with the formation of the unmethylated pyridazinone ring, followed by selective N-methylation. This strategy allows for greater control and purification of the key intermediates.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one

The foundational pyridazinone ring can be constructed from readily available starting materials such as maleic anhydride. The following protocol is a representative, generalized procedure based on established pyridazinone synthesis methodologies.[4]

Experimental Protocol: Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one

-

Ring Formation and Bromination:

-

To a solution of maleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at a controlled temperature.

-

Following the initial condensation, introduce a brominating agent, such as a mixture of hydrobromic acid and bromine, to effect bromination of the pyridazine-3,6-dione intermediate.

-

The resulting 4,5-dibromopyridazine-3,6-dione is then isolated by filtration and washed.

-

-

Selective Chlorination and Tautomerization:

-

Treat the 4,5-dibromopyridazine-3,6-dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

-

This step selectively replaces one of the hydroxyl groups (in the tautomeric form) with a chlorine atom. The greater lability of one of the bromine atoms can also lead to halogen exchange, but conditions can be optimized for mono-chlorination.

-

Upon workup and purification, 4-Bromo-6-chloropyridazin-3(2H)-one is obtained.[5]

-

Causality Behind Choices: The use of a step-wise halogenation approach allows for the introduction of two different halogens. The initial bromination is often less harsh than chlorination, and the subsequent treatment with a strong chlorinating agent like POCl₃ is effective for the conversion of the enolizable ketone to the chloride.

Part 2: N-Methylation

With the core scaffold in hand, the final step is the selective methylation of the ring nitrogen. While traditional alkylating agents like methyl iodide can be used, they often lead to mixtures of N- and O-alkylation products. A more elegant and efficient solution is the use of N,N-dimethylformamide dimethylacetal (DMF-DMA).[6][7]

Experimental Protocol: N-Methylation of 4-Bromo-6-chloropyridazin-3(2H)-one

-

Reaction Setup:

-

Dissolve 4-Bromo-6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.5-2.0 eq) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, recrystallize from a suitable solvent like ethanol to obtain the final product of high purity.

-

Trustworthiness of the Protocol: This methylation procedure is highly reliable due to the nature of DMF-DMA. It acts as both a methylating agent and a dehydrating agent, driving the reaction to completion. The mechanism involves the formation of a reactive intermediate that selectively delivers a methyl group to the nitrogen atom, minimizing the formation of O-methylated byproducts.[6]

The Reactive Core: Harnessing Differential Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for a programmed, sequential introduction of different functionalities.

Reactivity Order: C-I > C-Br > C-Cl[8]

This predictable reactivity hierarchy is the key to building molecular diversity from a single, versatile intermediate.

Caption: Regioselective functionalization pathways of this compound.

Application in Kinase Inhibitor Synthesis: The Case of Tepotinib (MSC2156119)

The pyridazinone scaffold is a well-established pharmacophore in the development of kinase inhibitors.[9][10] A prominent example is Tepotinib (MSC2156119), a highly selective c-Met kinase inhibitor for the treatment of cancer.[11] While the exact intermediate in the reported synthesis of Tepotinib may vary, this compound represents a strategically equivalent and highly plausible precursor for analogues or alternative synthetic routes.[12][13]

The following scheme illustrates how our target intermediate could be utilized in a key fragment coupling step, showcasing a Suzuki-Miyaura reaction at the more reactive C-Br position.

Illustrative Synthetic Step:

Caption: Illustrative Suzuki-Miyaura coupling for the synthesis of a Tepotinib-like core.

Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reagent Preparation:

-

In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

-

Solvent and Reaction:

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Isolation:

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 4-aryl-6-chloro-2-methylpyridazin-3(2H)-one product.

-

The remaining chlorine atom at the C-6 position can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution to complete the synthesis of the target molecule.

Further Functionalization: The Buchwald-Hartwig Amination

Another powerful transformation enabled by this intermediate is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds.[14] This reaction is instrumental in introducing amine functionalities, which are prevalent in many biologically active compounds. Again, the reaction proceeds selectively at the C-4 position.

Protocol: Regioselective Buchwald-Hartwig Amination

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

-

Solvent and Reaction:

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 90-110 °C, monitoring for completion by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired 4-amino-6-chloro-2-methylpyridazin-3(2H)-one.

-

Safety and Handling